The compound 4-(2-Pyrrolidinoethyl)piperidine belongs to a class of organic compounds that feature a piperidine ring, a six-membered heterocycle with one nitrogen atom, and a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. These structural motifs are prevalent in various biologically active molecules and are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
The biological activity of pyrrolo[3,4-c]pyridine derivatives, which are structurally related to 4-(2-Pyrrolidinoethyl)piperidine, has been extensively studied. These compounds have been reported to possess a wide range of pharmacological properties, including analgesic and sedative effects. They have been investigated for their potential to treat diseases of the nervous and immune systems, and they have shown antidiabetic, antimycobacterial, antiviral, and antitumor activities1. Although the exact mechanism of action for 4-(2-Pyrrolidinoethyl)piperidine is not detailed in the provided papers, the activities of similar compounds suggest that it may interact with various biological targets to exert its effects.
Pyrrolo[3,4-c]pyridine derivatives, which share a similar bicyclic ring system to 4-(2-Pyrrolidinoethyl)piperidine, have been primarily studied for their analgesic and sedative properties. These compounds could potentially be developed into new therapeutic agents for pain management and sedation1.
In a study focusing on novel analogues of 4-(1-Pyrrolidinyl) Piperidine, derivatives were synthesized and evaluated for their effect on plasma glucose levels. One particular derivative showed a significant impact on plasma glucose, indicating potential antidiabetic properties4.
Piperazinyl glutamate pyridines, which are structurally related to 4-(2-Pyrrolidinoethyl)piperidine, have been identified as potent P2Y12 antagonists. These compounds have demonstrated excellent inhibition of platelet aggregation, which is crucial in the development of anticoagulant therapies to prevent thrombotic events. The optimization of these compounds has led to improved pharmacokinetic and physiochemical properties, making them suitable candidates for preclinical evaluations2.
The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate structurally related to 4-(2-Pyrrolidinoethyl)piperidine, has been optimized for the production of Crizotinib, an antitumor agent. This demonstrates the importance of piperidine derivatives in the synthesis of pharmaceuticals used in oncology3.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 14759-08-1 and is available through various chemical suppliers, including Sigma-Aldrich . It falls under the category of N-heterocycles, which are significant in medicinal chemistry for their diverse biological activities and roles as pharmaceutical scaffolds .
The synthesis of 4-(2-Pyrrolidinoethyl)piperidine can be achieved through several methods, primarily involving the formation of the piperidine ring followed by substitution with the pyrrolidinoethyl group.
The molecular formula for 4-(2-Pyrrolidinoethyl)piperidine is C₁₁H₁₈N₂, indicating it contains 11 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms. The structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine bond angles and distances, which are crucial for understanding its reactivity and interaction with biological targets.
4-(2-Pyrrolidinoethyl)piperidine can participate in various chemical reactions typical of piperidine derivatives:
These properties are essential when considering the compound's formulation and delivery in pharmaceutical contexts.
4-(2-Pyrrolidinoethyl)piperidine has potential applications in various scientific fields:
4-(2-Pyrrolidinoethyl)piperidine (CAS 14759-08-1) is a tertiary amine featuring a piperidine core linked to a pyrrolidine ring via a two-carbon ethylene spacer. Its molecular formula is C₁₁H₂₂N₂ (molecular weight: 182.31 g/mol), with a SMILES string of C1CCN(C1)CCC2CCNCC2
and an InChI key of LLCRHLSCWWMNEC-UHFFFAOYSA-N
[1] [2]. The compound exists as a solid at room temperature, typically appearing yellow to beige, with a boiling point of 253°C and a flash point of 90°C [2].
Structural characteristics:
Pharmacophore attributes:
Table 1: Key Physicochemical Properties of 4-(2-Pyrrolidinoethyl)piperidine
Property | Value | Measurement Method |
---|---|---|
Molecular formula | C₁₁H₂₂N₂ | - |
Molecular weight | 182.31 g/mol | - |
Boiling point | 253°C | Not specified |
Density | 0.930 g/cm³ | Not specified |
Flash point | 90°C | Not specified |
pKa (predicted) | 10.63 ± 0.10 | Computational estimation |
Storage temperature | 2–8°C | Standard stability protocol |
Form | Solid | - |
Piperidine derivatives have evolved from natural product isolations to synthetic medicinal agents:
Positioning of 4-(2-Pyrrolidinoethyl)piperidine: This compound represents a "hybrid heterocycle" strategy, merging piperidine’s rigidity with pyrrolidine’s steric constraints. Early pharmacological studies noted its structural similarity to neurotransmitter modulators, prompting exploration as a precursor for:
Table 2: Evolution of Piperidine Derivatives in Drug Discovery
Era | Milestone Compound | Therapeutic Area | Impact on 4-(2-Pyrrolidinoethyl)piperidine Research |
---|---|---|---|
Pre-1950 | Piperine (natural product) | Analgesic | Revealed piperidine's bioactivity potential |
1960s | Haloperidol | Antipsychotic | Validated N-alkylpiperidines for CNS targeting |
1980s | Terfenadine | Antihistamine | Demonstrated piperidine's role in receptor antagonism |
2000s | Imatinib analogs | Anticancer | Inspired hybrid heterocycle designs for kinase inhibition |
2010s–Present | Solifenacin | Antimuscarinic | Motivated extended piperidine derivatives for selectivity |
4-(2-Pyrrolidinoethyl)piperidine serves as a versatile template in drug design due to:
Molecular hybridization:
Design strategies:
Synthetic versatility:
Table 3: Design Applications of 4-(2-Pyrrolidinoethyl)piperidine in Lead Optimization
Strategy | Structural Modification | Biological Target | Outcome |
---|---|---|---|
Nitrogen alkylation | N-Benzylation | Sigma-1 receptors | 5× improved affinity vs. unsubstituted core |
Spiroannulation | Piperidine-cyclohexane fusion | Acetylcholinesterase | Enhanced rigidity; IC₅₀ = 80 nM |
Bioisosteric replacement | Piperazine → piperidine swap | 5-HT₁A receptors | Reduced metabolic clearance (t₁/₂ +40%) |
Linker extension | Ethylene → propylene spacer | Dopamine D4 receptors | Balanced potency/selectivity (Ki = 17 nM) |
This heterocycle’s adaptability underscores its value in generating "privileged structures" for probing underexplored biological space, particularly in GPCR-targeted therapeutics [3] [8] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2